molecular formula C22H25FN4O4 B2773516 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-20-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2773516
CAS No.: 898432-20-7
M. Wt: 428.464
InChI Key: XCJOKNRAVYGAPC-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.464. The purity is usually 95%.
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Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine derivative, which are known to enhance biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C25H31FN4O5\text{C}_{25}\text{H}_{31}\text{F}\text{N}_{4}\text{O}_{5}

This compound is characterized by its oxalamide linkage, which is significant for its biological activity. The presence of the benzo[d][1,3]dioxole ring is particularly relevant due to its known interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole moiety. For instance, related compounds demonstrated significant antitumor activity with IC50 values lower than those of established drugs like doxorubicin. Specifically, derivatives of benzo[d][1,3]dioxole have shown effective inhibition of cancer cell lines such as HepG2 and HCT116, with IC50 values reported as low as 1.54 µM .

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

Structural Feature Impact on Activity
Benzo[d][1,3]dioxole MoietyEnhances interaction with biological targets
Piperazine RingImproves solubility and receptor binding
Oxalamide LinkageFacilitates molecular interactions in biological systems

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Screening : A study investigated various benzo[d][1,3]dioxole derivatives for their anticancer properties. The results showed that many exhibited potent activity against multiple cancer cell lines while remaining non-cytotoxic to normal cells .
  • In Vivo Models : In vivo studies using mouse models have indicated that compounds similar to this compound can significantly reduce tumor size compared to control groups .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-26-8-10-27(11-9-26)18(15-2-4-16(23)5-3-15)13-24-21(28)22(29)25-17-6-7-19-20(12-17)31-14-30-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJOKNRAVYGAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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